Sitafloxacin
概要
説明
Sitafloxacin is a fluoroquinolone antibiotic developed by Daiichi Sankyo Co., Ltd. It is known for its broad-spectrum antibacterial activity and is used to treat various bacterial infections, including those caused by resistant strains. This compound is marketed under the trade name Gracevit in Japan and has shown promise in treating conditions such as Buruli ulcer .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of sitafloxacin involves multiple steps, starting from the preparation of key intermediates. One method involves the preparation of (7S)-5-azaspiro[2.4]heptane-7-yl tert-butyl carbamate, which is then subjected to further reactions to form the final product . Another method includes the reaction of 4-ethyl bromoacetoacetate with 1,2-bromofume, followed by cyclization and subsequent reactions to yield this compound .
Industrial Production Methods: Industrial production of this compound focuses on optimizing yield and purity while minimizing waste. The process involves the use of high-efficiency synthesis techniques and careful control of reaction conditions to ensure the production of this compound with high enantiomeric excess .
化学反応の分析
Types of Reactions: Sitafloxacin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups in this compound.
Substitution: this compound can undergo substitution reactions, particularly at the fluorine and chlorine positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation reagents like chlorine and fluorine sources are employed.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can have different pharmacological properties .
科学的研究の応用
Sitafloxacin has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of fluoroquinolone synthesis and reactivity.
Biology: this compound is studied for its effects on bacterial DNA gyrase and topoisomerase IV, which are its primary targets.
Industry: this compound is used in the development of new antibacterial agents and formulations.
作用機序
Sitafloxacin exerts its antibacterial effects by inhibiting the activity of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, transcription, and repair. By inhibiting these enzymes, this compound prevents the bacteria from replicating and ultimately leads to bacterial cell death . Even for strains with mutations in the quinolone resistance-determining region, this compound maintains potent inhibitory activity .
類似化合物との比較
- Levofloxacin
- Moxifloxacin
- Gatifloxacin
- Gemifloxacin
Comparison: Sitafloxacin is unique among fluoroquinolones due to its high potency against a broad range of bacterial pathogens, including resistant strains. It has shown superior activity compared to other fluoroquinolones like levofloxacin and moxifloxacin in certain clinical settings . Additionally, this compound has a favorable safety profile and is well-tolerated by patients .
生物活性
Sitafloxacin, a novel fluoroquinolone antibiotic, has garnered attention for its potent antibacterial activity against a wide range of pathogens. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various bacteria, and clinical implications based on recent research findings.
This compound exerts its antibacterial effects primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for DNA replication and transcription. The compound demonstrates a strong affinity for these enzymes, leading to effective bacterial cell death.
- Inhibition Potency : this compound has shown superior inhibitory activity against DNA gyrase and topoisomerase IV compared to other fluoroquinolones. For instance, in vitro studies indicated that the IC50 values for this compound against Escherichia coli DNA gyrase were significantly lower than those for other quinolones, such as DU-6856 and DU-6857 .
2. Antibacterial Spectrum
This compound displays a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as anaerobic organisms. Its effectiveness has been documented in various studies:
- Gram-Negative Bacteria : this compound is particularly effective against members of the family Enterobacteriaceae and Pseudomonas aeruginosa. In one study, it was reported to have a minimal inhibitory concentration (MIC) that was significantly lower than that of many comparator antibiotics .
- Gram-Positive Bacteria : The compound also shows strong activity against Staphylococcus aureus, with comparative studies indicating that this compound is more potent than several other fluoroquinolones .
- Anaerobes and Intracellular Bacteria : this compound has demonstrated effectiveness against anaerobic bacteria and intracellular pathogens, making it a valuable option in treating polymicrobial infections .
3. Clinical Efficacy
Recent clinical studies have highlighted the efficacy of this compound in treating various infections:
- Mycoplasma genitalium Infections : A study conducted at the Melbourne Sexual Health Centre found that this compound cured 94% of M. genitalium infections that had not previously failed moxifloxacin treatment. This suggests that this compound can be an effective alternative in cases where traditional treatments have failed .
- Acute Bacterial Infections : In a meta-analysis involving multiple clinical trials, this compound exhibited comparable clinical response rates to standard treatments for acute bacterial infections, including complicated urinary tract infections (cUTI) and pneumonia. The response rates were approximately 96.9% for this compound compared to 91.3% for comparators .
Case Study 1: Efficacy Against Quinolone-Resistant Strains
A prospective cohort study evaluated the effectiveness of this compound monotherapy in patients with M. genitalium infections resistant to traditional antibiotics. The results indicated high microbiological cure rates except in cases with specific mutations (parC and gyrA), highlighting this compound's potential in overcoming resistance issues .
Case Study 2: Treatment of Febrile Neutropenia
In a clinical setting involving patients with febrile neutropenia due to lung cancer, this compound was administered as part of the treatment regimen. The study reported a successful treatment rate of 91%, showcasing its utility in immunocompromised patients .
5. Summary of Findings
The following table summarizes key findings regarding the biological activity and clinical efficacy of this compound:
Aspect | Details |
---|---|
Mechanism of Action | Inhibits DNA gyrase and topoisomerase IV |
Antibacterial Spectrum | Effective against Gram-positive, Gram-negative, anaerobes |
Clinical Efficacy | High cure rates for M. genitalium (94%) and acute bacterial infections |
Resistance Issues | Effective against strains resistant to other fluoroquinolones |
Case Studies | Successful treatment in febrile neutropenia; high microbiological cure rates |
特性
IUPAC Name |
7-[(7S)-7-amino-5-azaspiro[2.4]heptan-5-yl]-8-chloro-6-fluoro-1-[(1R,2S)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClF2N3O3/c20-14-15-8(17(26)9(18(27)28)5-25(15)12-4-10(12)21)3-11(22)16(14)24-6-13(23)19(7-24)1-2-19/h3,5,10,12-13H,1-2,4,6-7,23H2,(H,27,28)/t10-,12+,13+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNUZDKCDAWUEGK-CYZMBNFOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CN(CC2N)C3=C(C=C4C(=C3Cl)N(C=C(C4=O)C(=O)O)C5CC5F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC12CN(C[C@H]2N)C3=C(C=C4C(=C3Cl)N(C=C(C4=O)C(=O)O)[C@@H]5C[C@@H]5F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClF2N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127254-12-0 | |
Record name | Sitafloxacin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=127254-12-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sitafloxacin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127254120 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SITAFLOXACIN ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3GJC60U4Q8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。